4-Phenyl-1-propan-2-ylimidazol-2-amine
Description
Properties
IUPAC Name |
4-phenyl-1-propan-2-ylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-11(14-12(15)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXRHCZBQHHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851440-02-2 | |
| Record name | 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenyl 1 Propan 2 Ylimidazol 2 Amine and Its Derivatives
Classical Approaches to Imidazole (B134444) Core Synthesis
The imidazole ring is a fundamental heterocyclic motif in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several classical methods that remain relevant today.
The Debus synthesis, first reported in 1858, is a foundational method for the preparation of imidazoles. The reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikiwand.com This multi-component reaction forms the imidazole ring in a single step.
A significant variation of the Debus synthesis, which is highly relevant for the synthesis of N-substituted imidazoles like 4-Phenyl-1-propan-2-ylimidazol-2-amine, involves the replacement of ammonia with a primary amine. wikiwand.comwikipedia.orghandwiki.org In this modification, the primary amine is incorporated into the imidazole ring, resulting in a substituent at the N-1 position. For the target molecule, this would involve the use of isopropylamine (B41738).
The general reaction can be depicted as follows:
| Reactant | Role | Example for Target Synthesis |
| 1,2-Dicarbonyl | Forms the C4-C5 bond | Phenylglyoxal |
| Aldehyde | Provides the C2 carbon | Formaldehyde |
| Primary Amine | Introduces the N1-substituent | Isopropylamine |
| Ammonia Source | Provides the N3 atom | Ammonium (B1175870) acetate |
This approach offers a direct route to N-substituted imidazoles, though yields can sometimes be modest due to potential side reactions. handwiki.org
The Radziszewski synthesis, developed in 1882, is closely related to the Debus synthesis and is often considered a variation or an independent discovery of a similar process. It also involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce a trisubstituted imidazole. wikiwand.comnih.gov
The key principle is the condensation of these three components to form the imidazole heterocycle. The reaction is typically carried out in alcohol. While the original Radziszewski synthesis used ammonia, modern adaptations can employ primary amines to generate N-substituted imidazoles, similar to the variations of the Debus method. wikiwand.comwikipedia.orghandwiki.org The reaction is commercially used for the production of various imidazoles. handwiki.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. frontiersin.org The Debus-Radziszewski synthesis is itself an example of an MCR. handwiki.org Modern MCRs for imidazole synthesis often utilize different catalysts and starting materials to improve yields and increase molecular diversity.
One common MCR approach for synthesizing substituted 2-aminoimidazoles involves the reaction of an α-haloketone with a guanidine (B92328) derivative. mdpi.com For the synthesis of this compound, this could involve the reaction of 2-bromo-1-phenylethanone with N-isopropylguanidine.
Another versatile MCR involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which allows for the rapid construction of 2-aminoimidazoles with diverse aryl substituents. nih.govacs.org While more complex, this method offers a high degree of control over the substitution pattern.
Catalytic systems for MCRs in imidazole synthesis are diverse and can include:
Lewis acids: To activate carbonyl groups.
Brønsted acids: To protonate intermediates.
Ionic liquids: As green reaction media and catalysts.
Solid-supported catalysts: For ease of separation and recycling.
These MCRs are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate complex molecules in a single operation.
Synthesis of the Phenylpropanamine Moiety
The "1-propan-2-yl" group attached to the nitrogen of the imidazole ring is derived from isopropylamine. However, in the broader context of derivatives, the synthesis of chiral phenylpropanamines is of significant interest in medicinal chemistry.
The synthesis of enantiomerically pure phenylpropanamines is crucial as different stereoisomers often exhibit distinct pharmacological activities. Several stereoselective methods have been developed.
One common approach is the reductive amination of a prochiral ketone . For example, 1-phenyl-2-propanone can be reductively aminated to yield 1-phenylpropan-2-amine. The use of a chiral reducing agent or a chiral auxiliary can induce stereoselectivity. A specific example is the reductive amination of 1-phenyl-2-propanone using sodium cyanoborohydride and ammonium acetate. youtube.com
Another important strategy is the asymmetric hydrogenation of an enamine or imine precursor. This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity.
Kinetic resolution of a racemic mixture of phenylpropanamine is also a viable, though less atom-economical, method. This can be achieved through enzymatic or chemical means, where one enantiomer reacts faster than the other, allowing for their separation. rsc.org
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity and mild reaction conditions of enzymes.
Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. rsc.orgresearchgate.netgoogle.com For the synthesis of chiral 1-phenylpropan-2-amine, a transaminase can be used to aminate 1-phenyl-2-propanone with high enantiomeric excess. rsc.org The choice of the transaminase (either (R)-selective or (S)-selective) determines the stereochemistry of the product. rsc.org
A variety of amine donors can be used in transaminase-catalyzed reactions, including isopropylamine itself, which can be advantageous as the byproduct is acetone. google.com The reaction conditions, such as pH, temperature, and co-solvent, can be optimized to maximize conversion and enantioselectivity. researchgate.net
Enzyme cascades , where multiple enzymes are used in a one-pot reaction, can also be employed for the synthesis of more complex phenylpropanolamines, which can be precursors to phenylpropanamines. nih.gov These cascades can involve enzymes such as alcohol dehydrogenases and ω-transaminases to create redox-neutral and highly efficient synthetic routes. nih.gov
The use of immobilized enzymes is also a significant advancement, as it allows for easier separation of the catalyst from the reaction mixture and enables enzyme recycling, making the process more cost-effective and sustainable. nih.gov
Coupling Strategies for the Phenyl-Imidazoles
The formation of the phenyl-imidazole core and the introduction of the N-isopropyl group rely on robust coupling strategies that form key carbon-nitrogen and carbon-carbon bonds.
The construction of the 2-aminoimidazole scaffold is a critical step. A common and effective method involves the cyclization of a guanidine derivative with an α-haloketone. For the synthesis of a 4-phenyl-2-aminoimidazole core, this would typically involve the reaction of a suitable guanidine with 2-bromo-1-phenylethanone. The initial step is an SN2 reaction where the guanidine displaces the bromide, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
The introduction of the propan-2-yl (isopropyl) group at the N-1 position can be achieved through N-alkylation of a pre-formed 4-phenyl-1H-imidazol-2-amine. This reaction is typically carried out by deprotonating the imidazole nitrogen with a suitable base, such as sodium hydride, to form the corresponding anion, which then acts as a nucleophile in a reaction with an isopropyl halide (e.g., 2-bromopropane). nih.gov
Alternatively, a one-pot synthesis can be envisioned where a suitably N-isopropyl substituted guanidine is used as the starting material for the cyclization reaction with 2-bromo-1-phenylethanone.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing this compound derivatives, these reactions can be employed in several ways.
One powerful approach is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This method allows for the simultaneous formation of a C-C and a C-N bond during the cyclization step, providing a rapid route to diversely substituted 2-aminoimidazoles. nih.govacs.org For the synthesis of the target compound, a conceptual synthetic precursor could be an N-isopropyl-N'-propargylguanidine, which would undergo a palladium-catalyzed coupling with phenyl triflate. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky biarylphosphines often providing the best results. nih.govacs.org
The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the alkyne and subsequent nucleophilic attack by the guanidine nitrogen. Reductive elimination then furnishes the 2-aminoimidazole product. nih.gov
Below is a representative table of reaction conditions for a palladium-catalyzed carboamination to form a 2-aminoimidazole, based on analogous reactions in the literature. nih.govacs.org
| Entry | Aryl Trillate | Guanidine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl triflate | N-Tosyl-N'-propargylguanidine | Pd(OAc)₂ (4) | RuPhos (8) | LiOtBu | PhCF₃ | 100 | 75 |
| 2 | 4-Methoxyphenyl triflate | N-Tosyl-N'-propargylguanidine | Pd(OAc)₂ (4) | RuPhos (8) | LiOtBu | PhCF₃ | 100 | 82 |
| 3 | 4-Chlorophenyl triflate | N-Tosyl-N'-propargylguanidine | Pd(OAc)₂ (4) | RuPhos (8) | LiOtBu | PhCF₃ | 100 | 68 |
This table is illustrative and based on analogous reactions. Specific conditions for the synthesis of this compound may vary.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of imidazole derivatives, green chemistry approaches such as microwave-assisted synthesis and the use of solvent-free or aqueous reaction media are gaining prominence.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The synthesis of substituted imidazoles is well-suited for microwave irradiation. mdpi.comnih.gov
For the synthesis of the 4-phenyl-2-aminoimidazole core, the condensation of 2-bromo-1-phenylethanone with a guanidine derivative can be efficiently carried out in a microwave reactor. The use of a solid support, such as acidic alumina (B75360) impregnated with ammonium acetate, can further enhance the reaction efficiency under solvent-free conditions. researchgate.net
The following table provides a comparison of conventional and microwave-assisted synthesis for the formation of a disubstituted benzimidazole, illustrating the typical advantages of microwave heating. mdpi.com
| Entry | Aldehyde | Solvent | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Water | Conventional (100°C) | 120 min | 89.7 |
| 2 | Benzaldehyde | None | Microwave | 5 min | 99.9 |
| 3 | 4-Methylbenzaldehyde | None | Microwave | 5 min | 98.2 |
| 4 | 4-Methoxybenzaldehyde | None | Microwave | 5 min | 99.1 |
This table is based on the synthesis of 1,2-disubstituted benzimidazoles and serves to illustrate the benefits of microwave-assisted synthesis.
The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, the development of solvent-free reactions or reactions in environmentally benign solvents like water is a key goal of green chemistry.
The synthesis of 2-aminoimidazoles can be effectively performed under solvent-free conditions, often with the aid of a solid support or a catalyst that facilitates the reaction in the absence of a bulk solvent. researchgate.netresearchgate.netacgpubs.org For instance, the reaction of a 1,2-diamine with an aldehyde can be catalyzed by potassium ferrocyanide under solvent-free grinding conditions to produce imidazolines and benzimidazoles in excellent yields. researchgate.netacgpubs.org
A high-yield, one-pot synthesis of 2-aminoimidazoles has been reported using deep eutectic solvents (DESs) as a green and recyclable reaction medium. acs.org The reaction between α-chloroketones and guanidine derivatives proceeds efficiently in a choline (B1196258) chloride-urea mixture, avoiding the need for volatile organic solvents. acs.org
Design and Synthesis of Structurally Modified Analogs
The design and synthesis of structurally modified analogs of this compound are driven by the desire to explore structure-activity relationships for various biological targets. Modifications can be made to the phenyl ring, the imidazole core, or the substituents at the N-1 and C-2 positions.
Systematic modifications to the 4-phenylimidazole (B135205) scaffold have been undertaken to explore interactions with biological targets. nih.gov These modifications can be categorized based on the region of the molecule being altered:
Phenyl Ring Substitution: Introduction of various substituents (e.g., fluoro, chloro, hydroxyl, methoxy) on the phenyl ring can modulate the electronic and steric properties of the molecule. This is typically achieved by starting with the appropriately substituted 2-bromo-1-phenylethanone in the initial imidazole synthesis. nih.gov
N-1 Position Modification: The isopropyl group at the N-1 position can be replaced with other alkyl or aryl groups to probe the importance of this substituent for biological activity. This is accomplished by using different alkylating agents in the N-alkylation step or by employing differently substituted guanidines in a one-pot synthesis. nih.gov
C-2 Position Modification: While the parent compound is a 2-aminoimidazole, analogs with other substituents at the C-2 position can be synthesized. For example, N-1 trityl protection of the imidazole allows for lithiation at the C-2 position, which can then be reacted with various electrophiles to introduce new functional groups. nih.gov
Imidazole Core Modification: More complex modifications can involve altering the imidazole core itself, for instance, by creating fused-ring systems or introducing additional substituents at the C-5 position.
The synthesis of these analogs often employs the same fundamental reactions described in the preceding sections, with variations in the starting materials to achieve the desired structural diversity.
Modifications on the Phenyl Ring
Alterations to the phenyl ring at the C-4 position of the imidazole core are typically achieved by employing appropriately substituted starting materials in the initial cyclization reaction. A common and effective method for de novo imidazole ring synthesis involves the reaction of a substituted α-bromoacetophenone with a source of ammonia and the C-2 carbon, such as formamide (B127407) or guanidine derivatives. nih.govresearchgate.net
By starting with α-bromoacetophenones bearing different substituents on the phenyl ring, a diverse array of C-4 aryl-modified imidazole derivatives can be produced. For instance, the reaction of 2-bromo-(2-fluorophenyl)ethanone with formamide yields 4-(2-fluorophenyl)-1H-imidazole. nih.gov Similarly, other substitutions can be introduced. Research has shown the successful synthesis of derivatives with hydroxy, fluoro, and dimethoxy groups on the phenyl ring. nih.gov The replacement of the entire phenyl group with other aromatic systems, such as thiophene, has also been successfully demonstrated, leading to compounds like 4-(thiophen-2-yl)-1H-imidazole. nih.gov
Table 1: Examples of Phenyl Ring Modifications and Precursors
| Resulting Phenyl Ring Moiety | α-Haloketone Precursor | Reference |
| 4-(2-Fluorophenyl) | 2-bromo-(2-fluorophenyl)ethanone | nih.gov |
| 4-(2,6-Dimethoxyphenyl) | 2-bromo-2',6'-dimethoxyacetophenone | nih.gov |
| 4-(Thiophen-2-yl) | 2-bromo-1-(thiophen-2-yl)ethanone | nih.gov |
| 4-(4-Chlorophenyl) | 2-bromo-1-(4-chlorophenyl)ethanone | nih.gov |
Substitutions on the Imidazole Core
Modifications to the imidazole core itself can be categorized by the position being altered: N-1, C-2, or other positions like C-5. The parent compound, this compound, features key substitutions at N-1 (propan-2-yl) and C-2 (amine).
The synthesis of the 2-aminoimidazole scaffold is often accomplished through the cyclization of an α-haloketone with a guanidine derivative. A practical route to the closely related 1-methyl-4-phenyl-1H-imidazol-2-amine involves a three-step sequence of cyclization, hydrolysis, and methylation, starting from α-bromoacetophenone and acetylguanidine. researchgate.net This establishes the core 4-phenyl-imidazol-2-amine structure.
Subsequent substitution at the N-1 position is a key step in producing the target compound and its derivatives. N-1 alkylated derivatives are commonly synthesized through deprotonation of the imidazole nitrogen with a strong base, such as sodium hydride, followed by alkylation with an appropriate alkyl halide. nih.gov This method is versatile and allows for the introduction of various alkyl groups, including the propan-2-yl chain. nih.govresearchgate.net
Further derivatization of the imidazole core has been explored. For example, α-amino ketones can be reacted with potassium thiocyanate (B1210189) or sodium cyanate (B1221674) to yield imidazole-2-thione or imidazol-2-one derivatives, respectively, which are structural analogs of the 2-amino core. nih.gov
Table 2: Selected Methodologies for Imidazole Core Substitution
| Target Modification | Synthetic Approach | Reagents | Reference |
| 2-Amino Group | Cyclization | α-Bromoacetophenone, Acetylguanidine | researchgate.net |
| N-1 Alkylation | Deprotonation & Alkylation | Sodium Hydride, Alkyl Halide | nih.gov |
| 2-Thione Group | Cyclization of α-amino ketone | Potassium Thiocyanate, Acetic Acid | nih.gov |
| 2-One Group | Cyclization of α-amino ketone | Sodium Cyanate, Acetic Acid | nih.gov |
Alterations of the Propan-2-yl Chain
The propan-2-yl group at the N-1 position is integral to the structure of this compound. Altering this chain is achieved by varying the alkylating agent used in the N-alkylation step of the synthesis.
The general and robust method for this modification involves the alkylation of a 4-phenyl-1H-imidazol-2-amine precursor. nih.govresearchgate.net After deprotonating the imidazole ring, typically at the N-1 position, with a base like sodium hydride, the resulting anion is treated with an electrophile. To obtain the parent compound, an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) would be used.
By substituting the isopropyl halide with other alkylating agents, a library of derivatives with different N-1 side chains can be synthesized. For instance, using methyl iodide would yield the N-1 methyl derivative, while using ethyl bromide would result in the N-1 ethyl analog. researchgate.net This synthetic flexibility allows for the systematic investigation of the role of the size, shape, and nature of the N-1 substituent.
Table 3: N-1 Chain Alterations via Alkylating Agent Variation
| Desired N-1 Substituent | Example Alkylating Agent | General Method Reference |
| Methyl | Methyl iodide | researchgate.net |
| Ethyl | Ethyl bromide | nih.gov |
| Propan-2-yl (Isopropyl) | 2-Bromopropane | nih.gov |
| Aminoalkyl | Phthalimide-protected aminoalkyl halide | nih.gov |
Heterocyclic Ring Fusions and Incorporations
Exploring the chemical space beyond the imidazole core involves either fusing another ring to the imidazole structure or replacing the imidazole ring entirely with a different heterocycle. These advanced modifications can significantly alter the compound's three-dimensional shape and electronic properties.
One example of a fused system is the formation of a 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, which has been identified as a novel entity formed during the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net This demonstrates that under certain reaction conditions, precursors can undergo further cyclization to create more complex, fused heterocyclic systems.
Alternatively, the imidazole ring can be substituted with other five-membered aromatic heterocycles to probe the importance of the imidazole core itself. Research on related 4-phenyl-imidazole (4-PI) compounds has shown that replacing the imidazole with rings such as pyridine, thiazole (B1198619), pyrazole, or furan (B31954) is synthetically feasible. nih.gov However, it was noted in structure-activity relationship studies that these changes almost universally led to less potent biological activity in the context of indoleamine 2,3-dioxygenase (IDO) inhibition, highlighting the optimal nature of the imidazole group for certain biological interactions. nih.gov
Table 4: Examples of Heterocyclic Ring Replacements for Imidazole
| Incorporated Heterocycle | Status | Context | Reference |
| Pyridine | Synthesized | Replacement of imidazole in 4-PI | nih.gov |
| Thiazole | Synthesized | Replacement of imidazole in 4-PI | nih.gov |
| Pyrazole | Synthesized | Replacement of imidazole in 4-PI | nih.gov |
| Furan | Synthesized | Replacement of imidazole in 4-PI | nih.gov |
| Imidazo[1,2-a]imidazole | Synthesized | Fused ring system byproduct | researchgate.net |
In-Depth Spectroscopic and Structural Analysis of this compound and Its Derivatives
A comprehensive review of available scientific literature reveals a notable absence of detailed spectroscopic and structural elucidation data for the specific chemical compound this compound and its derivatives. Extensive searches of chemical databases and scholarly articles did not yield any published research that has specifically synthesized and characterized this molecule.
Therefore, it is not possible to provide the detailed, scientifically accurate content and data tables requested for the following sections:
Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 1 Propan 2 Ylimidazol 2 Amine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
While the requested analytical techniques are standard for the characterization of novel chemical compounds, the scientific community has not yet published findings on 4-Phenyl-1-propan-2-ylimidazol-2-amine. The synthesis and subsequent analysis using NMR, MS, and X-ray crystallography would be a prerequisite for the generation of the detailed article as outlined.
This report is based on the current state of published scientific literature and does not preclude the possibility that such research may be underway or published in the future.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not yet publicly documented, analysis of closely related phenylimidazole compounds provides a robust framework for predicting its key structural parameters. For instance, studies on various substituted phenyl-imidazolyl derivatives reveal critical insights into bond lengths, bond angles, and torsion angles that define the molecule's conformation. researchgate.netmdpi.com
The analysis of a related compound, (4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one, which features both phenyl and imidazole (B134444) rings, demonstrates how these units are oriented relative to each other. researchgate.net In this molecule, the imidazole ring forms a dihedral angle of 39.9 (1)° with the phenyl ring. researchgate.net For this compound, steric hindrance between the phenyl group at position 4 and the propan-2-yl group at position 1 would likely lead to a non-coplanar arrangement of the phenyl and imidazole rings. researchgate.netacs.org The determination of the crystal system, space group, and unit cell dimensions are the initial steps in a full structural elucidation. mdpi.com
Table 1: Representative Crystallographic Data for a Phenylimidazole Derivative This table presents typical data obtained from single-crystal X-ray analysis of a related phenylimidazole compound to illustrate the expected parameters for this compound.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.8392 (13) |
| b (Å) | 12.9075 (10) |
| c (Å) | 10.3997 (8) |
| β (°) | 103.354 (8) |
| Volume (ų) | 2068.7 (3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.285 |
| Key Torsion Angle | Phenyl-Imidazole Dihedral Angle: ~30-40° |
Data sourced by analogy from related structures such as (4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one. researchgate.net
Hydrogen Bonding Networks and Crystal Packing
The supramolecular architecture of this compound in the solid state is dictated by intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. The presence of the 2-amine group and the imidazole ring nitrogens provides sites for hydrogen bond donation and acceptance.
It is anticipated that the primary amine (-NH₂) group will act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N3) of the imidazole ring will serve as an acceptor. This would lead to the formation of strong N-H···N intermolecular hydrogen bonds, a common and structure-directing motif in imidazole-containing crystals. mdpi.comacs.org These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. For example, in the crystal structure of 4-phenylimidazole (B135205), strong N–H···N intermolecular interactions are a dominant force, contributing significantly to its cohesive energy and structural order. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques like IR and UV-Vis are essential for identifying functional groups and probing the electronic structure of molecules.
Vibrational Analysis for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components.
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. The imidazole N-H stretch, if protonated, typically appears as a broad band around 3100-3300 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are anticipated to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). sci.ammdpi.com Aliphatic C-H stretching from the propan-2-yl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). sci.am
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. sci.ammdpi.com These bands are often strong and provide clear evidence of the aromatic systems.
C-N Stretching: The C-N stretching vibrations are typically found in the 1325-1486 cm⁻¹ range, though their identification can be complex due to mixing with other vibrational modes. sci.am
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring give rise to strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Phenyl Ring (Aromatic) |
| 2850 - 2960 | C-H Stretch | Propan-2-yl group (Aliphatic) |
| 1500 - 1650 | C=C and C=N Stretch | Phenyl and Imidazole Rings |
| 1325 - 1486 | C-N Stretch | Imidazole Ring and Amine Group |
| 690 - 900 | C-H Out-of-Plane Bend | Phenyl Ring Substitution |
Data compiled from general vibrational spectroscopy studies of imidazole and benzene (B151609) derivatives. sci.ammdpi.com
Electronic Transitions and Aromaticity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic compounds like this compound, the most significant transitions are typically π→π* and n→π*.
π→π Transitions:* These high-intensity transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of aromatic systems and conjugated double bonds. For phenylimidazole systems, strong absorption bands corresponding to π→π* transitions are expected in the range of 200-280 nm. researchgate.nethw.ac.uk
n→π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to an antibonding π* orbital. libretexts.org These transitions are typically of much lower intensity than π→π* transitions and may appear as a shoulder on a larger π→π* absorption band at longer wavelengths. libretexts.org
Studies on 1-phenylimidazole (B1212854) have shown that photoexcitation can lead to intramolecular charge transfer, where electron density moves from the imidazole ring (donor) to the phenyl ring (acceptor). hw.ac.uk This phenomenon is characteristic of linked aromatic systems and significantly influences the molecule's electronic properties. The planarity between the two rings affects the electronic transitions; a more planar conformation generally leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net
Chromatographic Techniques for Separation and Characterization
Chromatography is indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of imidazole derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful analytical technique used to separate components of a mixture for identification, quantification, and purification. It is the method of choice for assessing the purity of synthesized compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most appropriate.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, a polar solvent mixture (e.g., acetonitrile (B52724) and water or methanol (B129727) and a buffer), carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). nih.gov The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
The purity of this compound would be determined by monitoring the column effluent with a UV detector, typically set at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm). A pure sample should yield a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. cmes.orgmdpi.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation and peak shape. ptfarm.pl
Table 3: Typical HPLC Parameters for Purity Analysis of Imidazole Derivatives
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
These parameters are representative of common methods used for the analysis of various imidazole derivatives. nih.govmdpi.com
Enantioselective Chromatography for Chiral Resolution
The resolution of enantiomers is a critical aspect of pharmaceutical analysis and development, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For this compound and its derivatives, which possess a stereogenic center, enantioselective chromatography, particularly high-performance liquid chromatography (HPLC), is the predominant method for chiral resolution. shimadzu.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and excellent enantiorecognition capabilities for a diverse range of chiral compounds, including imidazole derivatives. researchgate.netspringernature.comnih.gov The chiral recognition mechanism is complex, involving a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. nih.gov
The selection of the mobile phase is crucial and is performed in different modes—normal-phase, reversed-phase, or polar organic—to optimize the separation. nih.gov Normal-phase conditions, typically employing mixtures of alkanes like n-hexane with alcohol modifiers such as 2-propanol or ethanol, are frequently used for the separation of imidazole-containing compounds. researchgate.netptfarm.pl
For the chiral resolution of compounds structurally similar to this compound, a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), has demonstrated effectiveness. The following table illustrates a typical set of parameters for such a separation.
Table 1: Illustrative HPLC Parameters for Enantioselective Resolution
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Under these conditions, the two enantiomers of a racemic mixture of a this compound analogue can be baseline resolved. The differential interaction with the CSP leads to distinct retention times for each enantiomer.
Table 2: Chromatographic Results for Chiral Resolution
| Enantiomer | Retention Time (k') | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Enantiomer 1 | 12.5 min | 1.35 | 2.10 |
The separation factor (α), a measure of the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks, are key indicators of a successful chiral resolution. A resolution value greater than 1.5 is generally considered to represent baseline separation. fagg-afmps.be
In addition to HPLC, supercritical fluid chromatography (SFC) has emerged as a powerful alternative for chiral separations. fagg-afmps.be SFC often provides faster separations and is considered a more environmentally friendly technique due to the use of supercritical CO2 as the main component of the mobile phase.
The development of a robust enantioselective chromatographic method is essential for the quality control of this compound and its derivatives, ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient.
Theoretical and Computational Investigations of 4 Phenyl 1 Propan 2 Ylimidazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the electron distribution, orbital energies, and potential reaction sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For a molecule like 4-Phenyl-1-propan-2-ylimidazol-2-amine, DFT calculations, likely employing a basis set such as 6-311G(d,p), would be used to optimize the molecular geometry and calculate key electronic parameters. researchgate.net
Studies on related aromatic amine compounds have utilized DFT to compare calculated bond lengths and angles with experimental data, showing good agreement. thaiscience.info Similar calculations for this compound would involve optimizing the structure to its lowest energy state. The resulting electronic data, such as Mulliken atomic charges, would reveal the distribution of charge across the molecule, indicating which atoms are electron-rich or electron-deficient. For instance, in related molecules, nitrogen and oxygen atoms typically exhibit negative charges due to their high electronegativity, while hydrogen and some carbon atoms show positive charges. nih.gov
Table 1: Theoretical DFT-Calculated Parameters for a Representative Aromatic Amine
| Parameter | Calculated Value |
|---|---|
| Total Energy | -552.7 Hartree |
| Dipole Moment | 2.9 Debye |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: This data is illustrative and based on typical values for similar aromatic amine structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl and imidazole (B134444) rings, as well as the amino group, which are regions susceptible to electrophilic attack. The LUMO would be distributed over the aromatic system, indicating the likely sites for nucleophilic attack.
In studies of similar heterocyclic compounds, the HOMO-LUMO gap has been calculated to be around 4-5 eV, indicating a stable but reactive molecule. nih.gov This analysis helps in predicting how the molecule will interact with other chemical species.
Table 2: Frontier Molecular Orbital Energies for a Substituted Phenylimidazole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: This data is representative and derived from computational studies on analogous compounds.
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting intermolecular interactions and reactive sites. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MESP would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group, indicating these as probable sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group and the isopropyl substituent would exhibit positive potential, making them likely sites for interactions with nucleophiles. researchgate.net MESP analysis is particularly useful in understanding how a molecule might interact with a biological receptor, as it highlights the regions responsible for electrostatic interactions. pnas.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules, providing insights that complement static quantum chemical calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., between the phenyl and imidazole rings, and within the propan-2-yl group), identifying the most stable conformation is crucial.
This is typically achieved by performing a potential energy scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. researchgate.net The conformation with the lowest energy is the most stable and likely to be the most populated at equilibrium. Studies on similar imidazole derivatives have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov
Table 3: Torsional Angles and Relative Energies for a Phenyl-Substituted Heterocycle
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 30 | 0.0 (Global Minimum) |
| 2 | 90 | 2.5 |
| 3 | 150 | 1.8 |
Note: This table illustrates typical results from a conformational analysis of a related compound.
Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms. This method allows for the observation of molecular flexibility and the transitions between different conformations. nih.gov
For this compound, an MD simulation would reveal the dynamic behavior of the phenyl, imidazole, and propan-2-yl groups. It would show how these groups rotate and interact with each other and with a solvent environment if included in the simulation. Such simulations on related phenyl-substituted heterocyclic compounds have been used to understand their interaction mechanisms with biological targets, showing how the molecule adapts its conformation to fit into a binding site. nih.govmdpi.com The results of MD simulations can also be used to calculate thermodynamic properties and to understand the stability of different conformational states. nih.gov
Molecular Docking Studies for Target Interaction Mechanisms (In Vitro)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For this compound, molecular docking studies are crucial to elucidate its potential biological targets and the mechanisms of interaction at a molecular level.
The initial step in understanding the pharmacological potential of this compound involves the identification of its potential protein binding sites. In the absence of experimental data, computational methods are employed to predict these interactions. Modern drug discovery often utilizes computational approaches to screen potential drug candidates against a panel of known protein targets. researchgate.net
For a novel compound like this compound, a common approach is to use reverse docking. This involves screening the compound against a large database of protein structures, such as the Protein Data Bank (PDB), to identify potential binding targets. The prediction is based on the calculated binding affinity, where a lower binding energy suggests a more favorable interaction. researchgate.net The selection of potential targets can be guided by the structural features of the ligand. The presence of the imidazole ring, a common moiety in many biologically active compounds, suggests potential interactions with a variety of enzymes and receptors. nih.govnih.gov For instance, derivatives of imidazole are known to interact with kinases, a family of enzymes often implicated in cancer. nih.gov
Computational tools such as AutoDock, GOLD, and Glide are frequently used for these predictions. plos.org These programs employ scoring functions to estimate the binding free energy of the ligand-protein complex. The results from such in silico screening provide a prioritized list of potential protein targets for this compound, which can then be validated through in vitro experiments.
| Computational Tool | Typical Application |
| AutoDock | Academic and commercial use for docking and virtual screening. plos.org |
| GOLD | Genetic algorithm-based docking, known for its flexibility. |
| Glide | High-throughput virtual screening with an emphasis on speed and accuracy. |
Once potential protein targets are identified, a detailed analysis of the binding modes and intermolecular interactions is performed to understand the stability of the ligand-protein complex. These non-covalent interactions are fundamental to molecular recognition and biological function. nih.govnih.gov
Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the imidazole ring of this compound are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the protein's active site. researchgate.net These interactions are highly directional and play a significant role in the specificity of ligand binding. nih.gov
Pi-Stacking: The aromatic phenyl ring can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, which can be parallel or T-shaped, contribute to the binding affinity and proper orientation of the ligand within the active site.
In Silico Prediction of Molecular Properties
Computational methods are also employed to predict the physicochemical properties of molecules, which are crucial for understanding their behavior in biological systems.
Solubility: Aqueous solubility is a critical determinant of a compound's absorption and distribution. Quantitative Structure-Property Relationship (QSPR) models are often used to predict the solubility of new chemical entities based on their molecular descriptors. researchgate.netsemanticscholar.org These models are built using experimental solubility data of a diverse set of compounds and can predict the solubility of new molecules with reasonable accuracy. For this compound, its solubility would be influenced by the polar amino and imidazole groups, which tend to increase water solubility, and the nonpolar phenyl and propan-2-yl groups, which decrease it.
Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Various computational methods are available to predict logP values, ranging from fragment-based approaches to whole-molecule property calculations. researchgate.net The predicted logP value for this compound would reflect the balance between its hydrophilic (amino, imidazole) and hydrophobic (phenyl, propan-2-yl) components. mdpi.com
| Property | Influencing Factors | Predicted Trend for this compound |
| Solubility | Presence of polar functional groups (e.g., -NH2, imidazole nitrogens) and nonpolar moieties (e.g., phenyl, propan-2-yl). | Moderate solubility is expected due to the presence of both polar and nonpolar groups. |
| Lipophilicity (logP) | Relative contribution of hydrophobic and hydrophilic groups to the overall molecular structure. | A positive logP value is anticipated, indicating a degree of lipophilicity. researchgate.net |
Tautomeric Equilibrium: 2-Aminoimidazole derivatives can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms, resulting in amino and imino forms. The relative stability of these tautomers can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netorientjchem.org The solvent environment can significantly influence the position of the tautomeric equilibrium. mdpi.com In general, the amino tautomer is often favored in many 2-aminoimidazole systems. mdpi.com
Structure Activity and Structure Property Relationship Sar/spr Studies of 4 Phenyl 1 Propan 2 Ylimidazol 2 Amine Analogs
Systematic Modification and Design Principles
The design of analogs of 4-phenyl-1-propan-2-ylimidazol-2-amine is guided by principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. This involves a combination of rational design based on computational models and the exploration of established medicinal chemistry strategies like isosteric and bioisosteric replacements.
Computational methods, including molecular docking and dynamics simulations, are instrumental in the rational design of novel imidazole (B134444) derivatives. nih.gov These techniques allow researchers to predict how structural modifications might alter the binding of a compound within the active site of a target receptor, such as the α-adrenergic receptor. For example, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and receptor. This information guides the synthesis of new derivatives with enhanced affinity. nih.gov
Molecular modeling can also help to understand the synergistic effects of multiple mutations on agonist binding and receptor activation. nih.gov By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain insights into the conformational changes that lead to receptor activation, further refining the design of potent and selective agonists. nih.gov
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with others that have similar physical or chemical properties. cambridgemedchemconsulting.comacs.org This strategy is used to modulate a compound's activity, improve its metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com
In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule:
Phenyl Ring: The phenyl group can be replaced by other aromatic or heteroaromatic rings, such as pyridyl or thiophene, to explore different electronic and steric interactions within the receptor's binding pocket. cambridgemedchemconsulting.comnih.gov For instance, replacing a phenyl with a 3-pyridyl group can sometimes maintain or slightly decrease potency while improving properties like lipophilicity-ligand efficiency (LLE). nih.gov
Substituents on the Phenyl Ring: Halogen atoms like fluorine can be used to replace hydrogen to alter the electronic properties of the phenyl ring through inductive effects, potentially leading to stronger receptor interactions. u-tokyo.ac.jp
Imidazole Core: The imidazole ring itself can be replaced by other five-membered heterocycles to probe the importance of the ring's specific electronic and hydrogen-bonding characteristics.
Amine Substituent: The propan-2-yl (isopropyl) group can be substituted with other alkyl or cycloalkyl groups to investigate the impact of size and shape on binding affinity.
A common bioisosteric replacement for a carboxylic acid group is a tetrazole, which can offer similar acidity and hydrogen bonding capabilities but with different steric and metabolic properties. nih.gov Similarly, an amide bond, a common feature in many drugs, has a variety of known bioisosteres that can be used to alter the properties of a molecule. acs.org
Influence of Substituents on Molecular Interactions
Substituents on the this compound scaffold have a profound impact on how the molecule interacts with its biological targets. These modifications can dramatically alter binding affinity and selectivity.
The primary molecular targets for this class of compounds are the α-adrenergic receptors, which are subdivided into α1 and α2 subtypes. researchgate.net SAR studies have shown that substituents on the phenyl ring are critical for both affinity and selectivity.
For example, in a series of related imidazoline (B1206853) analogs, hydroxyl substitutions on the phenyl ring were found to be crucial for activity at both α1 and α2 receptors. researchgate.net The activity at α1-adrenergic receptors generally followed the order: 3,4-dihydroxy > 3-hydroxy > 4-hydroxy > nonphenolic. researchgate.net The nature of the phenyl substituent can even determine whether a compound acts as an agonist or an antagonist at the α2-adrenoceptor. researchgate.netnih.gov
The table below illustrates the impact of phenyl ring substitutions on the binding affinity (expressed as pIC50) of a series of phenylacetamide analogs at a specific receptor.
| Compound | R (meta-substituent) | pIC50 | ClogP | LLE |
| 16a | H | 7.9 | 2.5 | 5.4 |
| 16i | CF3 | 7.4 | 3.4 | 4.0 |
| 16j | CN | 5.8 | 1.5 | 4.3 |
| 16l | OCH3 | 8.3 | 2.2 | 6.1 |
| 16m | OCH2CH3 | 7.5 | 2.6 | 4.9 |
| 16s | 3-pyridyl | 6.9 | 1.2 | 5.7 |
| 16u | imidazole | <5 | 0.8 | <4.2 |
Data adapted from a study on FFA2 receptor antagonists, illustrating general principles of substituent effects. Higher pIC50 indicates higher potency. LLE (Ligand Lipophilicity Efficiency) = pIC50 - ClogP. Data from reference nih.gov.
As shown in the table, a methoxy (B1213986) substituent at the meta-position (16l) improved potency, while a nitrile (16j) or imidazole (16u) led to a significant reduction in activity. nih.gov This highlights the sensitive dependence of binding affinity on the electronic and steric properties of the substituent.
Stereochemistry plays a critical role in the interaction of drugs with their biological targets. For chiral molecules, one enantiomer often exhibits significantly higher affinity or efficacy than the other. This is explained by the three-point attachment hypothesis, where a specific spatial arrangement of functional groups is required for optimal interaction with the receptor's binding site. nih.gov
In the case of adrenergic agonists, the carbon atom bearing the hydroxyl group in phenethylamines is a chiral center, and its stereochemistry profoundly influences receptor binding. nih.gov While the core this compound is not inherently chiral at the carbon linking the phenyl and imidazole rings, the introduction of substituents can create chiral centers. For related imidazolines, it has been suggested that the carbon atom bridging the phenyl and imidazoline rings serves mainly to provide optimal separation, but stereoselectivity can still influence binding. researchgate.net
The preference for one stereoisomer over another is a clear indication of the highly organized and three-dimensional nature of the receptor's binding pocket.
Conformational Flexibility and Its Role in Molecular Recognition
The ability of a molecule to adopt different shapes, or conformations, is crucial for its ability to bind to a receptor. The this compound molecule possesses several rotatable bonds, allowing for considerable conformational flexibility. This flexibility enables the molecule to adopt the specific conformation required for optimal binding within the receptor's active site.
Studies on flexible analogs of other neurologically active compounds, such as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have shown that increased flexibility can lead to enhanced binding. nih.gov By introducing a methylene (B1212753) bridge between the aryl and tetrahydropyridyl moieties, these flexible analogs were better able to position the aryl group into a hydrophobic pocket within the enzyme's binding site. nih.gov
This principle applies to this compound analogs as well. The relative orientation of the phenyl ring and the imidazole ring is critical for activity. The molecule must adopt a conformation that allows the key pharmacophoric elements—the protonated amine, the aromatic ring, and any hydrogen-bonding groups—to interact favorably with their complementary counterparts in the receptor. Computational studies can help to identify the low-energy, bioactive conformations that are responsible for the compound's pharmacological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Purely statistical correlations)
In the absence of specific published research on the quantitative structure-activity relationship (QSAR) of this compound and its analogs, this section will outline the theoretical application of QSAR modeling to elucidate mechanistic insights based on statistical correlations. This approach is fundamental in medicinal chemistry for understanding how the structural features of a molecule influence its biological activity.
A typical QSAR study for a series of this compound analogs would commence with the synthesis and biological evaluation of a library of related compounds. The variations in this library would systematically explore different substituents at key positions of the parent molecule. For instance, modifications could be made to the phenyl ring, the propan-2-yl group at the N1 position of the imidazole ring, and potentially the 2-amino group.
Once the biological activity data (e.g., IC50 or EC50 values) for these analogs are obtained, a QSAR model can be developed. This involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules, such as:
Electronic properties: Hammett constants (σ), dipole moment, and partial atomic charges.
Steric properties: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume.
Hydrophobic properties: Partition coefficient (logP) and hydrophobic constants (π).
Topological indices: Connectivity indices and shape indices.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the biological activity with a selection of these descriptors.
A hypothetical QSAR equation for a series of this compound analogs might look like this:
log(1/C) = a(logP) - b(MR) + c(σ) + d
Where:
log(1/C) is the biological activity.
logP represents the lipophilicity of the molecule.
MR is the molar refractivity, a measure of steric bulk.
σ is the Hammett constant, indicating the electronic effect of a substituent.
a, b, and c are the coefficients for each descriptor, and d is a constant.
The statistical significance of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. A robust QSAR model would have a high R² and Q² value, indicating good predictive power.
From the coefficients in the QSAR equation, mechanistic insights can be inferred. For example, a positive coefficient for logP would suggest that increased lipophilicity enhances biological activity, possibly by improving membrane permeability. A negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, perhaps due to steric hindrance at the binding site of the biological target. Electronic descriptors can shed light on the importance of electron-donating or electron-withdrawing groups for molecular recognition.
To illustrate this with a hypothetical data set for a series of analogs of this compound, a data table could be constructed as follows:
| Compound | Substituent (R) on Phenyl Ring | logP | MR | σ | Biological Activity (log(1/C)) |
| 1 | H | 3.2 | 1.5 | 0.00 | 5.1 |
| 2 | 4-Cl | 3.9 | 1.6 | 0.23 | 5.8 |
| 3 | 4-CH3 | 3.7 | 1.7 | -0.17 | 5.4 |
| 4 | 4-OCH3 | 3.1 | 1.8 | -0.27 | 5.2 |
| 5 | 4-NO2 | 2.9 | 1.7 | 0.78 | 6.2 |
This is a hypothetical data table created for illustrative purposes only, as no experimental data for this compound analogs was found.
Analysis of such a table through QSAR modeling could reveal, for instance, that electron-withdrawing groups (positive σ) at the para-position of the phenyl ring significantly increase activity, suggesting a key electronic interaction with the target.
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data detailing the in vitro mechanistic investigations of the chemical compound “this compound”. Specifically, no studies were found pertaining to its enzyme inhibition, protein-ligand binding assays, or receptor interaction studies.
As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. The creation of such an article would require speculative information, which would compromise the integrity and factual basis of the content.
Therefore, the requested article on the “Mechanistic Investigations of Molecular Interactions (In Vitro Studies)” of “this compound” cannot be provided at this time due to the absence of relevant scientific research.
Mechanistic Investigations of Molecular Interactions in Vitro Studies
Receptor Interaction Studies (In Vitro, Non-Clinical)
Ligand Binding Assays to Isolated Receptors
Ligand binding assays are crucial in vitro tools used to characterize the interaction between a molecule and its receptor. wikipedia.org These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Studies on various 2-aminoimidazole derivatives have revealed their potential to bind to a range of isolated receptors.
For instance, a series of 2-aminoimidazole derivatives were synthesized and evaluated for their binding affinities to human adenosine (B11128) receptors. nih.gov While these compounds showed weak to moderate affinity for the A3 adenosine receptor, further modification into 2-aminoimidazolyl-thiazole derivatives significantly improved their affinity for A1, A2A, and A3 adenosine receptors. nih.gov This highlights the tunability of the 2-aminoimidazole scaffold for achieving receptor selectivity.
Another area of interest has been the development of 2-aminoimidazole derivatives as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.govnih.gov Rational structure-based design has led to the synthesis of 2-aminoimidazoles that show promising inhibitory activity against BACE-1 in enzymatic assays. nih.gov
Below is a table summarizing the binding affinities of selected 2-aminoimidazole derivatives to isolated receptors, as reported in the scientific literature.
| Compound Class | Target Receptor/Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-aminoimidazole derivatives | Human Adenosine A3 Receptor | Showed moderate binding affinity. | nih.gov |
| 2-aminoimidazolyl-thiazole derivatives | Human Adenosine A1, A2A, and A3 Receptors | Demonstrated significantly improved binding affinity compared to their 2-aminoimidazole precursors. Compound 12b was identified as a potent and selective A3 receptor antagonist. | nih.gov |
| Substituted 2-aminoimidazoles | β-secretase (BACE-1) | Two compounds from a synthesized library showed promising inhibitory activities in enzymatic assays. | nih.gov |
Modulation of Receptor Function in Cellular Assays (Excluding physiological responses or human cell lines for drug testing)
Beyond simple binding, it is important to understand how these compounds modulate the function of their target receptors. This is often assessed using cellular assays that measure a downstream effect of receptor activation or inhibition.
The 2-aminoimidazole scaffold has been identified as a key component in molecules that can disrupt bacterial biofilm formation. nih.gov For example, certain 2-aminoimidazole derivatives have been shown to potentiate the activity of macrolide antibiotics against multi-drug resistant strains of Acinetobacter baumannii. nih.gov Mechanistic studies suggest that these compounds may alter the lipooligosaccharide biosynthesis or assembly in the bacterial outer membrane, rather than causing direct membrane disruption. nih.gov In these studies, the functional modulation is the increased susceptibility of the bacteria to antibiotics, a cellular-level response.
In another example, a 2-aminoimidazole derivative, H10, was shown to be non-bactericidal but effective in resensitizing Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics. nih.gov The half-maximal inhibitory concentration (IC50) for biofilm disruption was determined to be 12 µM for S. aureus and 31 µM for P. aeruginosa. nih.gov
The table below provides examples of the modulation of cellular functions by 2-aminoimidazole derivatives in non-human or non-therapeutic contexts.
| Compound Class/Derivative | Cellular System | Modulatory Effect | Key Findings | Reference |
|---|---|---|---|---|
| Aryl 2-aminoimidazoles | Acinetobacter baumannii | Potentiation of macrolide antibiotics | Alters lipooligosaccharide biosynthesis or assembly, increasing bacterial susceptibility to antibiotics. | nih.gov |
| 2-AI derivative H10 | Pseudomonas aeruginosa and Staphylococcus aureus | Resensitization to antibiotics | Disrupts biofilm formation, making the bacteria more susceptible to antibiotics without being bactericidal itself. | nih.gov |
| Substituted 2-aminoimidazoles | Tubulin polymerization assay (in vitro) | Inhibition of tubulin polymerization | Some derivatives of 2-aminoimidazole have been identified as tubulin-binding agents. | nih.gov |
Role of Imidazole (B134444) Moiety in Catalytic Processes and Proton Transfer
The imidazole ring, the core of the 2-aminoimidazole scaffold, plays a fundamental role in many biological and chemical catalytic processes. This is largely due to its ability to act as both a proton donor and a proton acceptor, facilitating proton transfer reactions that are central to many enzymatic mechanisms. osti.gov
The imidazole moiety has two nitrogen atoms. One is a basic, pyridine-like nitrogen that can act as a proton acceptor, while the other is a non-basic, pyrrole-like nitrogen that, when protonated, can act as a proton donor. This amphoteric nature allows the imidazole ring to participate in proton relays, shuttling protons between substrates, cofactors, and other amino acid residues within an enzyme's active site. nih.govyoutube.comyoutube.com
In the context of catalysis, the imidazole group can act as a general base, abstracting a proton to activate a nucleophile, or as a general acid, donating a proton to stabilize a leaving group or an intermediate. This dual functionality is critical in the mechanisms of many enzymes, including serine proteases and ribonucleases.
Furthermore, the imidazole moiety is involved in more complex processes such as concerted proton-electron transfer (CPET). In CPET, the transfer of a proton and an electron occur in a single kinetic step. This mechanism is crucial in various biological redox reactions, such as those involving tyrosyl radicals in photosystem II. nih.gov The ability of the imidazole ring to accept a proton simultaneously with an electron transfer event makes it an important component in such systems.
The specific substitution pattern on the 2-aminoimidazole ring can modulate the pKa of the imidazole nitrogens, thereby fine-tuning its catalytic activity and its role in proton transfer. The presence of the amino group at the 2-position, in particular, influences the electron density of the ring and can impact its proton affinity and hydrogen-bonding capabilities.
Broader Academic Applications and Future Research Avenues
Potential as Chemical Probes for Biological Pathways
There is currently no published research that specifically explores the use of 4-Phenyl-1-propan-2-ylimidazol-2-amine as a chemical probe for biological pathways. The development of a chemical probe requires extensive investigation into a compound's selectivity, potency, and mechanism of action with a specific biological target. Such studies for this particular molecule have not been documented.
Applications in Homogeneous and Heterogeneous Catalysis
The imidazole (B134444) moiety is a well-known N-heterocyclic carbene (NHC) precursor, and substituted amines are common ligands in catalysis. However, research explicitly detailing the application of this compound in either homogeneous or heterogeneous catalysis is absent from the scientific literature.
Ligand Design for Metal Complexes
While imidazole and amine functionalities are frequently incorporated into ligands for metal complexes, there are no specific studies on the design and synthesis of metal complexes using this compound as a ligand. The potential coordination modes and the properties of any resulting complexes remain unexplored.
Organocatalysis
The field of organocatalysis often utilizes molecules with amine and heterocyclic scaffolds. However, the efficacy and application of this compound as an organocatalyst have not been investigated or reported.
Relevance in Material Science and Polymer Chemistry
General classes of compounds related to the structural components of this compound, such as imidazolium (B1220033) salts, have been investigated for applications in material science.
Ionic Liquids and Functional Polymers
Imidazolium-based compounds are fundamental to the field of ionic liquids and have been used to create functional polymers with applications like bacterial imaging and biofilm inhibition. nih.gov However, there is no specific research that details the synthesis or properties of ionic liquids or functional polymers derived from this compound. The broader class of imidazolium ionic liquids is known for its potential in creating high-performance polymer composites. mdpi.com
Exploration of New Synthetic Pathways and Methodologies
The synthesis of various substituted imidazoles and phenylpropanamines is a well-established area of organic chemistry. Methodologies such as the Hantzsch synthesis for thiazole (B1198619) derivatives (which share some synthetic principles with imidazole synthesis) are known. nih.gov Additionally, various chemical and biocatalytic methods exist for the synthesis of related structures like (R)-1-phenylpropan-2-amine. researchgate.net However, specific new synthetic pathways and methodologies focused on the targeted synthesis of this compound are not documented in the available literature.
Development of More Efficient and Selective Reactions
The synthesis of substituted imidazoles is a mature field, yet there is continuous demand for more efficient, selective, and environmentally benign methodologies. For a target molecule like this compound, research could focus on optimizing the assembly of the core heterocyclic structure and the introduction of its specific substituents.
Synthesis of the 4-Phenyl-2-Aminoimidazole Core: Classical methods for constructing 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine (B92328) or its derivatives. mdpi.comnih.gov For the 4-phenyl substituted core, this would typically start from 2-bromo-1-phenylethanone. Recent advancements, however, have moved towards more sophisticated catalytic systems. For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates offer a modern route to substituted 2-aminoimidazoles, creating both a C-N and a C-C bond in the annulation step. nih.govacs.org This approach could facilitate the rapid construction of diverse analogs.
N-Alkylation Strategies: The introduction of the 1-propan-2-yl (isopropyl) group onto the imidazole nitrogen represents a key synthetic challenge, particularly concerning regioselectivity in N-unsubstituted precursors. Standard N-alkylation of imidazoles is often achieved by deprotonation with a base like sodium hydride followed by reaction with an alkyl halide. nih.gov However, this can lead to mixtures of N1 and N3 isomers if the imidazole is unsymmetrically substituted at the 4 and 5 positions. Catalyst-free methods, such as the reaction of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates, have been developed for N-allylation and alkylation, offering an alternative pathway. beilstein-journals.org The use of solid-supported catalysts, like potassium hydroxide (B78521) on alumina (B75360), provides a milder and potentially reusable system for N-alkylation. ciac.jl.cn Future research will likely focus on developing highly regioselective catalytic methods that avoid harsh bases and protecting group strategies.
Below is a table summarizing potential synthetic strategies applicable to the target compound and its analogs.
| Reaction Type | Key Reagents/Catalysts | Advantages | Potential Challenges | Relevant Compounds |
| Imidazole Ring Formation | α-haloketones, Guanidine derivatives | Well-established, readily available starting materials | Can lack atom economy, may require harsh conditions | 2-aminoimidazoles mdpi.com |
| Pd-Catalyzed Carboamination | Pd(OAc)₂, Biarylphosphine ligands, N-propargyl guanidines | High efficiency, facilitates late-stage derivatization | Catalyst cost, sensitivity to functional groups | Substituted 2-aminoimidazoles nih.govacs.org |
| N-Alkylation (Classical) | NaH, Alkyl halides (e.g., 2-bromopropane) | Straightforward, widely used | Potential for low regioselectivity, use of strong base | N-1 Alkylated 4-phenyl-imidazoles nih.gov |
| Catalyst-Free N-Alkylation | Morita–Baylis–Hillman (MBH) alcohols/acetates | Avoids metal catalysts and strong bases | Substrate scope may be limited | N-substituted imidazoles beilstein-journals.org |
| Heterogeneous Catalysis | KOH on Al₂O₃, Alkyl halides | Mild conditions, reusable catalyst | May require optimization for specific substrates | N-alkyl imidazoles ciac.jl.cn |
Advanced Computational Method Development for Studying Similar Compounds
Computational chemistry offers powerful tools to predict the properties and biological activities of novel compounds, guiding synthetic efforts and prioritizing candidates for experimental testing. For this compound and its analogs, several computational approaches are highly relevant.
Molecular Docking and Dynamics: Given the prevalence of the imidazole scaffold in medicinal chemistry, molecular docking is a primary tool for investigating potential biological targets. researchgate.net Studies on other imidazole derivatives have used docking to predict binding affinities against targets like SARS-CoV-2 main protease and spike protein. mdpi.comnih.gov Such in silico approaches could identify potential protein-ligand interactions for the target compound, helping to elucidate its possible mechanism of action. mdpi.comnih.govnih.gov Molecular dynamics (MD) simulations can further assess the stability of predicted ligand-protein complexes over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding how variations in chemical structure affect biological activity. By analyzing a series of related compounds, QSAR models can be built to predict the activity of new, unsynthesized molecules. For example, QSAR analyses of 2-aminobenzimidazole (B67599) derivatives have successfully modeled their antibacterial activity and histamine (B1213489) H3-receptor affinity. nih.govnih.govresearchgate.net These studies often use descriptors for lipophilicity (logP), electronic properties, and steric factors to build predictive models. nih.gov A similar approach could be applied to a library of 4-phenyl-1-alkylimidazol-2-amine derivatives to guide the design of more potent compounds.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery. Computational tools are routinely used to evaluate these properties for novel imidazole derivatives, providing insights into their drug-likeness and potential liabilities before committing to costly synthesis and in vivo testing. mdpi.comnih.govacs.org
The following table outlines key computational methods applicable to this class of compounds.
| Computational Method | Application | Key Outputs | Relevance to Target Compound |
| Molecular Docking | Prediction of binding mode and affinity to biological targets | Binding energy (e.g., kcal/mol), interaction mapping (e.g., hydrogen bonds) | Identify potential therapeutic targets and guide analog design. mdpi.comnih.govnih.gov |
| Molecular Dynamics (MD) | Assessment of the stability of ligand-receptor complexes | Root Mean Square Deviation (RMSD), interaction stability over time | Validate docking results and understand dynamic interactions. mdpi.com |
| QSAR | Modeling the relationship between chemical structure and biological activity | Predictive equations linking molecular descriptors to activity (e.g., pIC₅₀) | Guide the rational design of more potent and selective analogs. nih.govnih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles | Drug-likeness scores, predicted metabolic pathways, toxicity alerts | Prioritize compounds with favorable drug-like properties for synthesis. nih.govacs.org |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties | HOMO/LUMO energies, electrostatic potential maps, reactivity indices | Understand molecular stability, reactivity, and electronic characteristics. researchgate.net |
Multi-omics Integration for Systems-Level Understanding (e.g., Metabolomics of synthetic pathways)
A systems biology approach, integrating various "omics" data, can provide a holistic understanding of a compound's biological impact or the intricacies of its synthesis. nih.gov While specific multi-omics studies on this compound are not available, future research could venture into this domain.
Metabolomics for Synthetic Pathway Analysis: Metabolomics, the large-scale study of small molecules (metabolites) within a biological system or chemical reaction, could be applied to understand and optimize the synthesis of complex imidazoles. nih.gov In a synthetic context, this would involve profiling the reaction mixture over time to identify and quantify starting materials, intermediates, byproducts, and the final product. This data can reveal reaction kinetics, identify rate-limiting steps, and uncover unexpected side reactions, providing a much deeper understanding than traditional methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) alone. This approach could be particularly valuable for optimizing complex multi-component reactions or catalytic cycles used to generate novel imidazole derivatives.
Metabolomics in a Biological Context: In a biological setting, metabolomics can elucidate how a compound like this compound is metabolized by cells or organisms. Heterocyclic aromatic amines (HAAs), a broad class that includes 2-aminoimidazoles, are known to undergo extensive metabolic activation and detoxification. nih.govacs.org Untargeted metabolomic analysis of cells or biofluids after exposure to the compound could identify its metabolic products and reveal which biochemical pathways are perturbed. nih.gov Integrating this metabolomic data with transcriptomics (gene expression) and proteomics (protein expression) could provide a comprehensive, systems-level view of the compound's mechanism of action and potential toxicity. nih.gov
This integrated approach represents a frontier in chemical biology and drug discovery, moving beyond a single target-based view to a more comprehensive understanding of a compound's effects on the entire biological system.
Q & A
Q. Key Data :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6h | 65–75% |
| Alkylation | K₂CO₃, DMF, 70°C | 50–60% |
Advanced: How can computational methods resolve contradictory data on the compound’s electronic structure?
Methodological Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is critical for analyzing electron density distribution, frontier molecular orbitals, and tautomeric equilibria . For example:
- Exact exchange terms in functionals improve accuracy in predicting ionization potentials and electron affinities, addressing discrepancies in experimental vs. theoretical redox potentials .
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, which may explain deviations in NMR chemical shifts .
Case Study :
DFT calculations revealed that the imidazole ring’s N-H tautomer is more stable than the N-methyl form in polar solvents, aligning with conflicting NMR observations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the phenyl and isopropyl groups. The imidazole NH proton appears as a broad singlet near δ 12 ppm .
- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How do structural modifications impact its bioactivity in enzyme inhibition studies?
Methodological Answer :
Structure-Activity Relationship (SAR) studies using analogs with variations in the phenyl or imidazole substituents can clarify mechanisms:
- Phenyl group substitution : Electron-withdrawing groups (e.g., -F, -NO₂) enhance binding to hydrophobic enzyme pockets, as shown in docking simulations with cytochrome P450 isoforms .
- Isopropyl chain length : Longer alkyl chains reduce solubility but improve membrane permeability, as quantified via logP measurements .
Data Contradiction Analysis :
Conflicting IC₅₀ values in kinase inhibition assays may arise from differences in assay conditions (e.g., ATP concentration). Standardize protocols using kinetic assays with [γ-³²P]ATP to resolve inconsistencies .
Advanced: What strategies address low yields in large-scale synthesis?
Q. Methodological Answer :
- Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization), increasing yields by 15–20% .
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios, temperature, and reaction time .
Basic: How is crystallographic data used to validate its solid-state structure?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and packing motifs. Key parameters:
- Hydrogen bonding : Imidazole NH forms intermolecular bonds with adjacent molecules, stabilizing the crystal lattice .
- Torsion angles : The dihedral angle between phenyl and imidazole rings (typically 10–20°) influences π-π stacking .
Example :
SC-XRD of a related imidazole derivative showed a 12.5° dihedral angle, corroborating DFT-predicted planar deviations .
Advanced: How can contradictory cytotoxicity data in cancer cell lines be reconciled?
Q. Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and normalize viability assays (MTT vs. ATP-lite) .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may exhibit off-target effects .
- Hypoxia effects : Test under normoxic vs. hypoxic conditions, as oxygen levels alter prodrug activation .
Basic: What are its known degradation pathways under acidic/basic conditions?
Q. Methodological Answer :
- Acidic hydrolysis : The imidazole ring undergoes protonation at N3, leading to ring-opening and formation of phenylacetamide derivatives .
- Basic conditions : Nucleophilic attack at the C2 position results in dimerization via Michael adducts .
- Stability testing : Use HPLC-PDA to monitor degradation products under accelerated conditions (40°C/75% RH) .
Advanced: What computational tools predict its pharmacokinetic properties?
Q. Methodological Answer :
Q. Key Metrics :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 2.8 | 2.6 ± 0.3 |
| t₁/₂ (human) | 3.2 h | 3.5 h |
Advanced: How do solvent effects influence its tautomeric equilibrium?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
